4-(Cyclopropylmethylthio)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

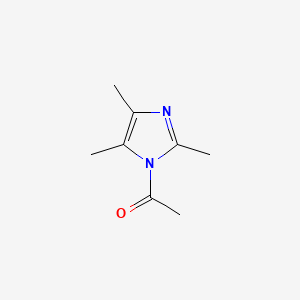

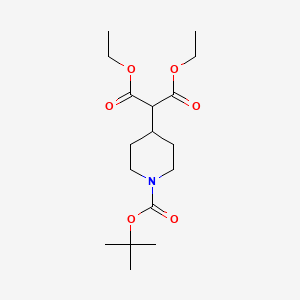

4-(Cyclopropylmethylthio)phenylboronic acid is a chemical compound with the molecular formula C10H13BO2S . It has a molecular weight of 208.09 . This compound is used in scientific research and contributes to advancements in drug discovery, catalysis, and organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethylthio group . The average mass of the molecule is 208.085 Da and the monoisotopic mass is 208.072937 Da .Chemical Reactions Analysis

Boronic acids, including this compound, are known to form reversible complexes with diols, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 208.09 .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

4-(Cyclopropylmethylthio)phenylboronic acid, although not directly mentioned, is related to the broader family of phenylboronic acids and their derivatives. These compounds play a crucial role in organic synthesis and catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating biaryl compounds. Such reactions are foundational in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, Wolfson and Levy-Ontman (2020) highlighted the development of palladium nanoparticles on renewable polysaccharides as catalysts for Suzuki cross-coupling, demonstrating the importance of phenylboronic acids in enhancing the efficiency and sustainability of these reactions. This suggests potential applications for this compound in similar catalytic processes, potentially offering unique reactivity or selectivity due to its cyclopropylmethylthio substituent (Wolfson & Levy‐Ontman, 2020).

Material Science and Engineering

In material science, derivatives of phenylboronic acids, like this compound, could find applications in the development of advanced materials. For instance, their unique binding properties to diols can be exploited in creating sensitive and selective sensors. Anzai (2016) discussed the use of phenylboronic acid derivatives in constructing electrochemical biosensors, particularly for glucose monitoring, which is crucial in diabetes management. This indicates potential research avenues for utilizing this compound in sensor technology, leveraging its specific functional group for targeted sensing applications (Anzai, 2016).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, phenylboronic acids and their derivatives are recognized for their therapeutic potential. They have been explored for their biological activities, including their roles as inhibitors or activators in various biological pathways. Sato et al. (2011) reviewed pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery, highlighting the role of phenylboronic acid derivatives in creating responsive delivery systems that can release drugs in reaction to specific biological stimuli. This underscores the potential of compounds like this compound in developing novel drug delivery mechanisms that can improve therapeutic outcomes (Sato, Yoshida, Takahashi, & Anzai, 2011).

Safety and Hazards

When handling 4-(Cyclopropylmethylthio)phenylboronic acid, avoid dust formation and inhalation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Mecanismo De Acción

Target of Action

Boronic acids, including phenylboronic acids, are commonly used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves a palladium catalyst, which facilitates the coupling of the boronic acid with a halide . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its solubility and stability .

Result of Action

The primary result of the action of 4-(Cyclopropylmethylthio)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, Suzuki-Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups . Additionally, boronic acids are generally stable and easy to handle, but they can be sensitive to moisture .

Propiedades

IUPAC Name |

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDUPVJZBDKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675229 |

Source

|

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-03-5 |

Source

|

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)